

Synthesis pathways for 1-Ethoxy-2-(2-methoxyethoxy)ethane

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Compound of Interest

Compound Name: 1-Ethoxy-2-(2-methoxyethoxy)ethane

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An In-depth Technical Guide on the Synthesis of 1-Ethoxy-2-(2-methoxyethoxy)ethane

Introduction

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether (DEGMEE), is a high-boiling point polar aprotic solvent with a wide range of applications in organic synthesis, as well as in the formulation of inks and coatings.^{[1][2]} Its chemical structure, featuring both ether functionalities and alkyl groups, imparts a unique solvency profile, allowing it to dissolve a variety of organic and inorganic compounds.^[3] This technical guide provides a comprehensive overview of the primary synthesis pathways for **1-Ethoxy-2-(2-methoxyethoxy)ethane**, complete with detailed experimental protocols, quantitative data, and process visualizations. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Ethoxy-2-(2-methoxyethoxy)ethane** is presented in the table below. This data is essential for its handling, application in synthesis, and for quality control purposes.

Property	Value	Reference
Molecular Formula	C7H16O3	[4]
Molecular Weight	148.20 g/mol	[5]
CAS Number	1002-67-1	[4]
Appearance	Colorless transparent liquid	[1][2]
Boiling Point	167.9 °C at 760 mmHg	[2]
Density	0.908 g/cm ³	[2]
Flash Point	53.8 °C	[2]
Purity	≥ 99.0%	[2]

Core Synthesis Pathway: Williamson Ether Synthesis

The most established and versatile method for the laboratory and industrial preparation of **1-Ethoxy-2-(2-methoxyethoxy)ethane** is the Williamson ether synthesis.[6][7] This SN2 reaction involves the reaction of an alkoxide with an alkyl halide.[8] For the synthesis of this unsymmetrical ether, two primary retrosynthetic routes are viable, with the choice often depending on the availability and cost of the starting materials.[6]

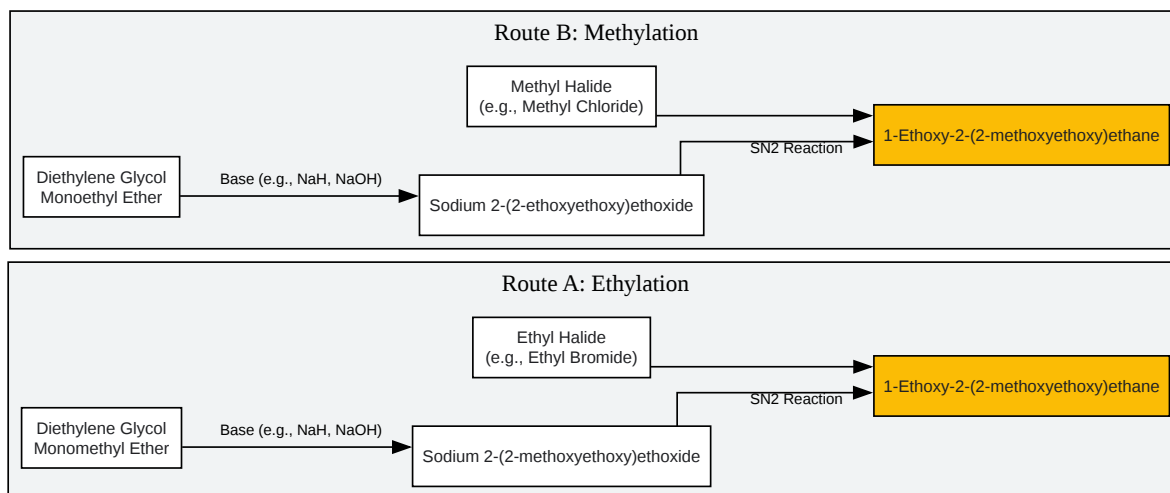
Route A: Ethylation of Diethylene Glycol Monomethyl Ether

This route involves the deprotonation of diethylene glycol monomethyl ether to form the corresponding alkoxide, which is then reacted with an ethyl halide.

Route B: Methylation of Diethylene Glycol Monoethyl Ether

Conversely, this pathway begins with the deprotonation of diethylene glycol monoethyl ether, followed by reaction with a methyl halide.[3]

The logical flow of both Williamson ether synthesis routes is depicted below.



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Primary synthetic routes to **1-Ethoxy-2-(2-methoxyethoxy)ethane** via Williamson ether synthesis.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of **1-Ethoxy-2-(2-methoxyethoxy)ethane** via the methylation of diethylene glycol monoethyl ether (Route B).

Materials and Equipment:

- Diethylene glycol monoethyl ether
- Sodium hydroxide (NaOH) or Sodium hydride (NaH)
- Methyl chloride (CH_3Cl) or other methylating agent

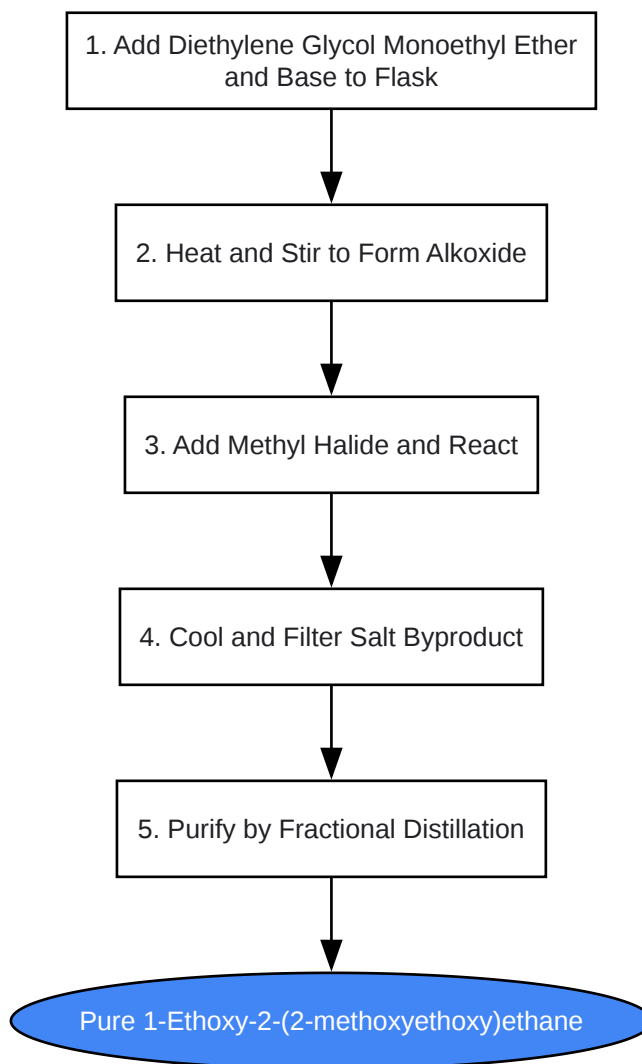
- Anhydrous solvent (e.g., N,N-dimethylformamide, benzene)
- Three-necked round-bottom flask
- Condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Distillation apparatus

Procedure:

- Alkoxide Formation:
 - In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add diethylene glycol monoethyl ether.
 - If using sodium hydroxide, benzene can be used as a water carrier to azeotropically remove the water formed during the reaction. Add a stoichiometric amount of NaOH.
 - Heat the mixture to the desired temperature (e.g., 30-120 °C) and stir for 1-7 hours to ensure complete formation of the sodium 2-(2-ethoxyethoxy)ethoxide.^[3]
- Williamson Reaction:
 - Cool the reaction mixture to the appropriate temperature (e.g., 30-110 °C).^[3]
 - Slowly introduce the methylating agent (e.g., methyl chloride) through the dropping funnel. A molar ratio of approximately 1.4:1 of methyl chloride to the alkoxide is recommended.
 - Maintain the reaction temperature and stir for an additional 4 hours.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.

- Filter the mixture to remove the sodium chloride byproduct.
- The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 166-180 °C.[3]

The general workflow for the synthesis and purification is illustrated below.



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Step-by-step workflow for the synthesis and purification of the target compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of **1-Ethoxy-2-(2-methoxyethoxy)ethane** based on reported experimental conditions.

Parameter	Value	Reference
Alkoxide Formation Temp.	30-120 °C	[3]
Alkoxide Formation Time	1-7 hours	[3]
Williamson Reaction Temp.	30-110 °C (or 80 °C)	[3]
Williamson Reaction Time	4.0 hours	
Molar Ratio (CH ₃ Cl:Alkoxide)	1.4 : 1	
Final Product Purity	> 95-99.5%	[3]

Alternative Synthesis Pathway: Direct Condensation

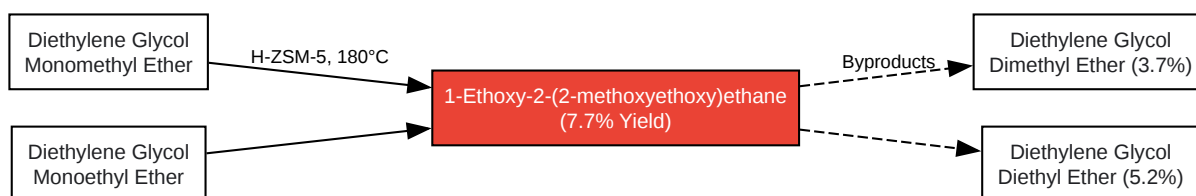
An alternative, though less efficient, method for synthesizing **1-Ethoxy-2-(2-methoxyethoxy)ethane** involves the direct condensation of diethylene glycol monomethyl ether and diethylene glycol monoethyl ether.

Reaction Conditions:

- Catalyst: H-type ZSM-5
- Temperature: 180 °C
- Time: 8 hours

This method results in a relatively low yield of the desired product (7.7%), with the formation of significant byproducts such as diethylene glycol dimethyl ether (3.7%) and diethylene glycol diethyl ether (5.2%).^[4]

The logical relationship of this alternative pathway is shown below.



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Direct condensation pathway for the synthesis of **1-Ethoxy-2-(2-methoxyethoxy)ethane**.

Conclusion

This technical guide has detailed the primary synthetic pathways for **1-Ethoxy-2-(2-methoxyethoxy)ethane**, with a focus on the widely adopted Williamson ether synthesis. The provided experimental protocols and quantitative data offer a solid foundation for the successful laboratory preparation of this versatile solvent. While alternative methods such as direct condensation exist, the Williamson ether synthesis remains the preferred route due to its higher selectivity and yield.

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